Tosylmethyl Isocyanide-13C1

説明

Historical Context and Evolution as a Versatile Reagent

Tosylmethyl isocyanide, commonly known as TosMIC, was first introduced to the world of organic synthesis in 1972 by the Dutch chemist Professor Albert van Leusen. semanticscholar.org This development marked a significant milestone, as TosMIC quickly proved to be an exceptionally versatile and powerful tool for the construction of a wide variety of organic compounds, particularly nitrogen-containing heterocycles. semanticscholar.orgrsc.org The reagent is also known as van Leusen's reagent in honor of its pioneer. semanticscholar.orgchemicalbook.com

The initial applications of TosMIC centered on its use in the synthesis of heterocycles like oxazoles, imidazoles, and pyrroles through what is now famously known as the Van Leusen reaction. semanticscholar.orgwikipedia.org This reaction's efficiency and broad applicability cemented TosMIC's place as a staple reagent in synthetic organic chemistry. scimplify.com Over the years, the scope of TosMIC's utility has expanded dramatically, with numerous reviews highlighting its diverse applications. rsc.orgorganicreactions.org

The advent of Tosylmethyl Isocyanide-13C1 represents a natural evolution in the use of this reagent. The incorporation of a carbon-13 (¹³C) isotope provides a powerful tool for researchers. This isotopic label allows for detailed mechanistic studies of reactions involving TosMIC, as the position of the labeled carbon can be precisely tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of the ¹³C-labeled variant was reported in the early 2000s to meet the growing demand for isotopic tracers in mechanistic organic chemistry. A significant study in 2017 detailed its synthesis with high yields.

Structural Features and Inherent Reactivity Principles of TosMIC

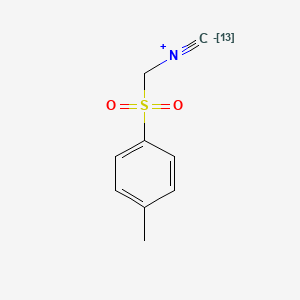

The remarkable versatility of Tosylmethyl Isocyanide stems from the unique combination of three key functional components within its structure: the tosyl group, the isocyanide group, and the acidic α-carbon situated between them. varsal.comresearchgate.net

The tosyl group (p-toluenesulfonyl group) is a strong electron-withdrawing group. This electronic effect significantly increases the acidity of the protons on the adjacent methylene (B1212753) (α-carbon) group. wikipedia.orgvarsal.com Furthermore, the tosyl group is an excellent leaving group, a property that is crucial for the final steps of many reactions where it is eliminated to form the desired product. varsal.comresearchgate.net

The isocyanide group (-N≡C) is a highly reactive functionality. The carbon atom of the isocyanide can act as an electrophilic center, readily undergoing addition reactions. varsal.com It also exhibits carbene-like reactivity, which is fundamental to its participation in cycloaddition reactions. varsal.com This dual reactivity makes the isocyanide group a key player in the formation of various heterocyclic rings.

The α-carbon , positioned between the electron-withdrawing tosyl and isocyanide groups, is highly acidic, with a pKa of approximately 14. wikipedia.orgvarsal.comscispace.com This acidity allows for easy deprotonation under basic conditions to form a stabilized carbanion. varsal.com This carbanion is a potent nucleophile and serves as the starting point for a vast array of synthetic transformations, including alkylations and additions to carbonyl compounds. varsal.com

The isotopically labeled This compound is systematically named 1-((Isocyanomethyl)sulfonyl)-4-(¹³C)methylbenzene. The ¹³C label is specifically incorporated into the methyl group of the toluene (B28343) ring. This placement provides a distinct spectroscopic signature for NMR studies without altering the core reactivity of the molecule, which is primarily dictated by the tosyl, isocyanide, and α-carbon functionalities.

Strategic Significance in Modern Organic Chemistry

The strategic importance of Tosylmethyl Isocyanide and its ¹³C-labeled analog in modern organic chemistry cannot be overstated. These reagents serve as powerful building blocks for the synthesis of a diverse range of complex molecules, many of which have significant biological and pharmaceutical applications. researchgate.netresearchgate.net

One of the most prominent applications of TosMIC is in the synthesis of heterocyclic compounds . It is a key reagent for constructing five-membered rings such as oxazoles, imidazoles, pyrroles, and triazoles. varsal.comscispace.com Imidazole (B134444) and its derivatives, for instance, are crucial components in many medicinal compounds. semanticscholar.org The Van Leusen reaction provides a direct and efficient route to these important scaffolds. semanticscholar.org

TosMIC is also a valuable reagent for the conversion of ketones and aldehydes into other functional groups . For example, it can be used to convert ketones into nitriles in a single step, a transformation known as reductive cyanation. wikipedia.orgorganic-chemistry.org This method offers an alternative to traditional cyanohydrin chemistry. organic-chemistry.org

Furthermore, TosMIC can act as a one-carbon synthon , meaning it can introduce a single carbon atom into a molecule, which is a fundamental operation in organic synthesis. It can also serve as a source of a sulfonyl group in certain reactions. researchgate.netrsc.org

The isotopically labeled this compound is particularly significant for mechanistic studies . The ability to track the ¹³C label through a reaction sequence provides invaluable insights into the step-by-step process of bond formation and cleavage. This detailed understanding is crucial for optimizing reaction conditions and designing new synthetic methodologies.

In essence, the unique reactivity of TosMIC, combined with the analytical advantages of its ¹³C-labeled form, makes it an indispensable tool for organic chemists engaged in the synthesis of novel compounds and the exploration of reaction mechanisms.

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOAUYCPAUGDFF-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Tosylmethyl Isocyanide 13c1

Established Synthetic Methodologies for Unlabeled Tosylmethyl Isocyanide

The preparation of TosMIC is a well-established process, primarily centered around the dehydration of a formamide (B127407) precursor. This method, along with alternative routes, provides a reliable supply of this essential synthetic building block.

Dehydration of N-(p-Tolylsulfonylmethyl)formamide

The most common and foundational method for synthesizing TosMIC involves the dehydration of N-(p-Tolylsulfonylmethyl)formamide. This two-step process begins with the synthesis of the formamide precursor, followed by its dehydration to yield the isocyanide.

The initial step is a Mannich-like condensation reaction. chemicalbook.com Sodium p-toluenesulfinate is reacted with formaldehyde (B43269) and formamide in the presence of formic acid. The reaction mixture is typically heated to around 90-95°C for a couple of hours. chemicalbook.com Upon cooling, the N-(p-tolylsulfonylmethyl)formamide precipitates and can be collected. Yields for this step are often in the range of 42-47%. chemicalbook.comgoogle.com

The subsequent dehydration of N-(p-tolylsulfonylmethyl)formamide is achieved using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a base such as triethylamine (B128534). chemicalbook.com The reaction is carried out in a solvent like dichloromethane (B109758) at low temperatures, typically between -3°C and 0°C, to control the exothermic nature of the reaction. chemicalbook.com After the reaction is complete, the mixture is worked up with an aqueous sodium hydroxide (B78521) solution, and the organic layer is separated, dried, and concentrated. chemicalbook.com Recrystallization from a solvent like petroleum ether yields TosMIC as a solid. chemicalbook.com This dehydration step is generally efficient, with reported yields around 80%. chemicalbook.com

| Step | Reagents | Conditions | Yield |

| 1. Formamide Synthesis | Sodium p-toluenesulfinate, Formaldehyde, Formamide, Formic Acid | 90-95°C, 2 hours | 42-47% chemicalbook.comgoogle.com |

| 2. Dehydration | N-(p-Tolylsulfonylmethyl)formamide, POCl₃, Triethylamine | Dichloromethane, -3 to 0°C, 1 hour | ~80% chemicalbook.com |

Alternative Preparative Routes to TosMIC

While the dehydration of N-(p-Tolylsulfonylmethyl)formamide is the predominant synthetic route, alternative methods have been explored. One such approach involves an α-amino alkylation of p-fluorobenzaldehyde, formamide, and p-methylphenylsulphinic acid in the presence of TMSCl in toluene (B28343) to generate a precursor for a TosMIC derivative. organic-chemistry.org Additionally, process improvements for the Mannich condensation have been investigated to enhance the yield of the formamide intermediate. It has been found that conducting the reaction in the absence or with minimal amounts of water can significantly improve the yield of N-(tosylmethyl)formamide to as high as 90%. google.com

Isotopic Labeling Techniques for Tosylmethyl Isocyanide-¹³C₁

The synthesis of Tosylmethyl Isocyanide-¹³C₁ allows for the introduction of a stable isotope at a specific position, which is invaluable for mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Principles of Selective ¹³C Incorporation at the Isocyanide Carbon

The selective incorporation of a ¹³C atom at the isocyanide carbon is achieved by utilizing a ¹³C-labeled precursor at the appropriate stage of the synthesis. The most direct method involves substituting the natural abundance formamide with ¹³C-formamide during the initial condensation step. This ensures that the carbon atom destined to become the isocyanide carbon is the ¹³C isotope. The sulfonyl group in TosMIC enhances the acidity of the α-carbon, a key feature for its reactivity, while the ¹³C-label at the isocyanide carbon provides a distinct spectroscopic marker without significantly altering the compound's chemical behavior. wikipedia.org

Methodological Approaches for ¹³C Isotopic Enrichment

The synthesis of Tosylmethyl Isocyanide-¹³C₁ mirrors the established methodology for the unlabeled compound, with the critical substitution of ¹³C-formamide. In this procedure, sodium p-toluenesulfinate is reacted with formaldehyde, ¹³C-formamide, and formic acid to produce N-(p-tolylsulfonylmethyl)-¹³C-formamide. This isotopically labeled intermediate is then subjected to the same dehydration conditions using phosphorus oxychloride and triethylamine to yield Tosylmethyl Isocyanide-¹³C₁. Careful purification, typically by recrystallization, is crucial to remove any unreacted ¹³C-formamide and ensure high isotopic purity, often exceeding 98%.

Recent advancements have also explored the synthesis of ¹³C-labeled isocyanides from carbon monoxide. nih.gov The reaction of alkali metal amides with ¹³CO can produce ¹³C-labeled isocyanides in high yields, offering a potential alternative route for obtaining isotopically enriched building blocks. nih.gov

| Labeled Precursor | Method | Key Features |

| ¹³C-Formamide | Condensation with sodium p-toluenesulfinate and formaldehyde, followed by dehydration. | Direct incorporation of ¹³C at the isocyanide position. High isotopic purity can be achieved. |

| ¹³CO | Reaction with alkali metal amides. nih.gov | Provides a route from a simple carbon source to labeled isocyanides. nih.gov |

Synthesis of Substituted Tosylmethyl Isocyanide Derivatives and Congeners

The versatility of TosMIC extends to its derivatives, which are valuable in synthesizing a wide array of complex molecules, particularly heterocycles. organic-chemistry.orgresearchgate.netacs.orgnih.gov

The acidic α-carbon of TosMIC allows for its facile alkylation, leading to a variety of substituted derivatives. organic-chemistry.org For instance, sequential double α-alkylation of TosMIC can be used to prepare α-benzylated TosMIC derivatives. acs.org These derivatives are precursors for the synthesis of 1-trifluoromethylisoquinolines. acs.org

Furthermore, TosMIC and its derivatives are key reagents in multicomponent reactions for the synthesis of heterocycles like pyrroles and imidazoles. researchgate.netnih.govmdpi.com For example, the reaction of TosMIC with vinyl azides produces polysubstituted pyrroles. researchgate.net Similarly, substituted azolopyrimidines can be synthesized through the reaction of N-protected bromomethylazoles with TosMIC derivatives under phase-transfer conditions. acs.orgnih.gov The development of solid-phase bound TosMIC analogues has also expanded the utility of these reagents in combinatorial chemistry. organic-chemistry.org

A notable application of TosMIC derivatives is in the synthesis of N-(Tosylmethyl)ureas, which are prepared through the condensation of urea, aldehydes, and p-toluenesulfinic acid. These compounds, while lacking the isocyanide group, serve as precursors to α-ureido nitriles.

The reactivity of the tosyl group has also been exploited. In a novel copper-catalyzed reaction, TosMIC can act as both a C1 synthon and a sulfonyl source for the synthesis of (E)-vinyl sulfone derivatives from ortho-substituted benzaldehydes. rsc.org

Fundamental Reactivity and Mechanistic Elucidation of Tosylmethyl Isocyanide

Chemistry of the Acidic α-Carbon and Carbanion Formation

The carbon atom situated between the sulfonyl and isocyanide groups, known as the α-carbon, exhibits significant acidity. organic-chemistry.orgchemicalbook.com This heightened acidity is a direct consequence of the strong electron-withdrawing effects of the adjacent tosyl and isocyanide groups. organic-chemistry.orgvarsal.com The pKa of the α-hydrogen in the unlabeled Tosylmethyl Isocyanide (TosMIC) is estimated to be around 14, which is substantially lower than that of a typical alkyl C-H bond (pKa ~40-50). varsal.comwikipedia.orglibretexts.org This facilitates the deprotonation of the α-carbon under basic conditions to form a stabilized carbanion. varsal.com

The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the isocyanide group. This delocalization is crucial for the subsequent reactions of the carbanion. libretexts.org The formation of this carbanion is the initial step in many synthetic applications of TosMIC, including alkylation and cycloaddition reactions. varsal.com The presence of the 13C label in Tosylmethyl Isocyanide-13C1 does not fundamentally alter this acidity but allows for precise tracking of the carbanion and its subsequent transformations using techniques like 13C NMR spectroscopy.

Role of the Sulfonyl Group as a Leaving Group and Electron-Withdrawing Moiety

The tosyl (p-toluenesulfonyl) group in this compound serves a dual purpose that is central to its reactivity. organic-chemistry.org Firstly, it functions as a potent electron-withdrawing group, a characteristic attributed to the sulfonyl moiety. researchgate.netwikidoc.org This electron-withdrawing nature is a key factor in increasing the acidity of the α-carbon, as discussed previously. organic-chemistry.orgvarsal.com

Secondly, the tosyl group is an excellent leaving group. wikidoc.orgresearchgate.net In many reactions, particularly in the synthesis of heterocyclic compounds, the tosyl group departs as the tosylsulfinic acid anion after the initial nucleophilic attack or cycloaddition. organic-chemistry.orgchemicalbook.com This departure is a driving force for the aromatization of the newly formed ring system. organic-chemistry.org For instance, in the Van Leusen imidazole (B134444) synthesis, after the cycloaddition of TosMIC to an imine, the elimination of the tosyl group leads to the formation of the stable aromatic imidazole ring. organic-chemistry.org The sulfonyl group's ability to act as a leaving group makes TosMIC a versatile reagent for introducing a one-carbon unit into a molecule, followed by the formation of a new ring system. researchgate.netorganic-chemistry.org

Nucleophilic and Electrophilic Reactivity of the Isocyanide Functionality

The isocyanide (-N≡C) functionality in this compound exhibits both nucleophilic and electrophilic character, contributing significantly to its diverse reactivity. drexel.eduresearchgate.net The terminal carbon atom of the isocyanide group can act as a nucleophile, participating in addition reactions with various electrophiles. drexel.edu This nucleophilicity is a key feature in reactions such as the Passerini and Ugi multicomponent reactions, although the primary focus here is on the intrinsic reactivity of TosMIC itself.

Conversely, the isocyanide carbon can also behave as an electrophilic center, particularly in ring-closing reactions. varsal.com It can undergo nucleophilic attack from various sources, including biological nucleophiles like amino acids. This dual reactivity allows the isocyanide group to participate in a wide array of chemical transformations. The carbene-like character of the terminal carbon is a useful concept for understanding its reactivity. varsal.comdrexel.edu The oxidation of the isocyanide carbon to form nitriles is another important reaction pathway. organic-chemistry.org

1,3-Dipolar Character and Cycloaddition Pathways

Tosylmethyl Isocyanide and its isotopically labeled counterpart can be considered as a 1,3-dipole, which allows it to participate in [3+2] cycloaddition reactions with various dipolarophiles. varsal.comwikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.net

In these reactions, the deprotonated form of TosMIC (the carbanion) acts as the 1,3-dipole. It reacts with electron-deficient alkenes, alkynes, imines, and carbonyl compounds (the dipolarophiles) to form a variety of heterocyclic structures. varsal.comresearchgate.netchemsrc.com For example, the reaction with α,β-unsaturated ketones can lead to the formation of pyrrole (B145914) derivatives. researchgate.net Similarly, reaction with imines can yield imidazoles, and with aldehydes, it can produce oxazoles. organic-chemistry.orgchemsrc.com The cycloaddition is often followed by the elimination of the tosyl group, which drives the reaction towards the formation of the aromatic heterocycle. organic-chemistry.org The 1,3-dipolar cycloaddition pathway is a cornerstone of the synthetic utility of TosMIC, providing access to a wide range of important heterocyclic scaffolds. researchgate.netresearchgate.netwiley.com

Interactive Data Tables

Reactivity Summary of this compound

| Functional Group | Type of Reactivity | Key Research Findings |

| α-Carbon | Acidic Proton | pKa ≈ 14 (for unlabeled TosMIC), readily forms a carbanion under basic conditions. varsal.comwikipedia.org |

| Sulfonyl Group | Electron-Withdrawing | Enhances the acidity of the α-carbon. organic-chemistry.orgvarsal.comresearchgate.net |

| Leaving Group | Departs as tosylsulfinic acid to drive aromatization in heterocycle synthesis. organic-chemistry.orgchemicalbook.comresearchgate.net | |

| Isocyanide Group | Nucleophilic | The terminal carbon can attack electrophiles. drexel.edu |

| Electrophilic | The terminal carbon can be attacked by nucleophiles. varsal.com | |

| 1,3-Dipole (as carbanion) | Participates in [3+2] cycloaddition reactions. varsal.comwikipedia.orgresearchgate.net |

Advanced Applications of Tosylmethyl Isocyanide in Complex Organic Transformations

Heterocyclic Ring Construction

The construction of heterocyclic rings is a cornerstone of modern organic synthesis, with many of these structures forming the core of pharmaceuticals, natural products, and advanced materials. chemicalbook.comresearchgate.netlookchem.com Tosylmethyl isocyanide serves as a highly effective C-N=C synthon for creating various heterocycles, including pyrroles and imidazoles. chemicalbook.comorganic-chemistry.org

Pyrrole (B145914) Synthesis

Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom, and their derivatives are of significant interest due to their presence in numerous biologically active molecules. chemicalbook.comnih.gov The Van Leusen pyrrole synthesis, which utilizes TosMIC, is a prominent method for constructing this heterocyclic system. nih.govnih.gov

Van Leusen Pyrrole Synthesis via [3+2] Cycloaddition

The Van Leusen pyrrole synthesis is a powerful reaction that involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene, typically a Michael acceptor, in the presence of a base. nih.govnih.gov The reaction mechanism begins with the deprotonation of the acidic α-carbon of TosMIC. nih.govresearchgate.net The resulting anion then attacks the Michael acceptor, initiating a sequence of intramolecular cyclization and elimination of the tosyl group to yield the pyrrole ring. nih.gov This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrroles. nih.govuniatlantico.edu.co The use of Tosylmethyl Isocyanide-13C1 in this reaction would allow for precise tracking of the isocyanide carbon throughout the cycloaddition and rearrangement process, providing definitive evidence for the proposed mechanistic pathway.

Synthesis of Multi-substituted Pyrrole Derivatives

The Van Leusen methodology has been extensively developed to allow for the synthesis of multi-substituted pyrrole derivatives. researchgate.netnih.gov By choosing appropriately substituted Michael acceptors, such as α,β-unsaturated esters, ketones, nitriles, or sulfones, a variety of substituents can be introduced onto the pyrrole ring. nih.govuniatlantico.edu.co For instance, the reaction of TosMIC with chalcones (1,3-diaryl-2-propen-1-ones) leads to the formation of 3,4-disubstituted pyrroles. researchgate.netuniatlantico.edu.co Furthermore, multi-component reactions involving TosMIC, aldehydes, and other reagents have been devised to create polysubstituted pyrroles in a single step. nih.govrsc.orgresearchgate.net

Table 1: Examples of Multi-substituted Pyrrole Synthesis using TosMIC

| Michael Acceptor | Base | Solvent | Product | Yield (%) | Reference |

| Chalcone | DBU | None (Ball-milling) | 3,4-Diphenyl-1H-pyrrole | 92 | researchgate.net |

| Methyl 3-arylacrylate | K₂CO₃ | DMF | 4-Aryl-3-(methoxycarbonyl)-pyrrole | Good | nih.gov |

| Vinyl azide | NaH | CH₃CN | 2-Tosyl-substituted pyrrole | Moderate to Good | nih.govresearchgate.net |

| Styrylisoxazole | KOH | Not specified | 3-(Isoxazol-5-yl)pyrrole | High | researchgate.netresearchgate.net |

| Heteroaryl chalcone | NaH | DMSO/Et₂O | 3-Aroyl-4-heteroarylpyrrole | Not specified | uniatlantico.edu.co |

Mechanochemical Approaches to Pyrrole Synthesis

In recent years, mechanochemistry has emerged as a sustainable alternative to traditional solvent-based synthesis. The Van Leusen pyrrole synthesis has been successfully adapted to mechanochemical conditions, often using a ball mill. researchgate.netsci-hub.seacs.org This solvent-free approach can lead to high yields of 3,4-disubstituted pyrroles and is compatible with a range of electron-withdrawing groups on the Michael acceptor. researchgate.netacs.org For example, the reaction between chalcones and TosMIC in the presence of the base DBU under ball-milling conditions affords the desired pyrroles in moderate to excellent yields. researchgate.net This method represents a greener and often more efficient route to these important heterocycles. researchgate.netacs.org

Imidazole (B134444) Synthesis

Imidazoles are another class of five-membered heterocycles that are of great importance in medicinal chemistry. lookchem.comsemanticscholar.org TosMIC is a key reagent in the Van Leusen synthesis of these compounds as well. organic-chemistry.orgwikipedia.org

Van Leusen Imidazole Synthesis (Aldimine-Based)

The Van Leusen imidazole synthesis involves the reaction of TosMIC with an aldimine, which can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.orgnih.gov The reaction proceeds via a base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the aldimine. semanticscholar.orgorganic-chemistry.org The mechanism involves the stepwise cycloaddition of the CH₂N=C moiety of TosMIC to the polarized double bond of the aldimine. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate furnishes the 1,5-disubstituted imidazole. organic-chemistry.org This reaction is highly efficient and has been widely used in the synthesis of various imidazole derivatives. semanticscholar.orgnih.gov The use of this compound would be invaluable for detailed mechanistic investigations of this cycloaddition process.

Table 2: Key Features of the Van Leusen Imidazole Synthesis

| Feature | Description | Reference |

| Reactants | Tosylmethyl isocyanide (TosMIC) and an aldimine | organic-chemistry.org |

| Aldimine Source | Pre-formed or generated in situ from an aldehyde and an amine | organic-chemistry.org |

| Key Intermediate | 4-Tosyl-2-imidazoline | organic-chemistry.org |

| Product | 1,5-Disubstituted or 1,4,5-trisubstituted imidazoles | organic-chemistry.orgnih.gov |

| Driving Force | Elimination of p-toluenesulfinic acid | organic-chemistry.org |

Van Leusen Three-Component Reaction (vL-3CR) Strategies

The Van Leusen Three-Component Reaction (vL-3CR) is a powerful extension of the original two-component synthesis, allowing for the one-pot synthesis of 1,5-disubstituted imidazoles from an aldehyde, a primary amine, and Tosylmethyl Isocyanide-¹³C₁. organic-chemistry.orgtandfonline.com This method proceeds through the in situ formation of an aldimine from the aldehyde and amine. organic-chemistry.org The basic conditions then facilitate the deprotonation of TosMIC-¹³C₁, which subsequently attacks the imine.

The mechanism involves a stepwise cycloaddition of the deprotonated TosMIC-¹³C₁ to the carbon-nitrogen double bond of the aldimine. organic-chemistry.org This is followed by an intramolecular cyclization to form a 4-tosyl-2-imidazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which results in aromatization to yield the stable 1,5-disubstituted imidazole. organic-chemistry.orgtandfonline.com A key advantage of this reaction is that the water produced during the initial imine formation does not typically interfere with the subsequent steps. organic-chemistry.org The use of Tosylmethyl Isocyanide-¹³C₁ in this reaction allows for the precise tracking of the isocyanide carbon throughout the reaction sequence using techniques like ¹³C NMR spectroscopy, providing valuable mechanistic insights.

Table 1: Key Features of the Van Leusen Three-Component Reaction (vL-3CR)

| Feature | Description | Reference |

|---|---|---|

| Reactants | Aldehyde, Primary Amine, Tosylmethyl Isocyanide (TosMIC) | organic-chemistry.orgtandfonline.com |

| Key Intermediate | Aldimine (formed in situ), 4-Tosyl-2-imidazoline | organic-chemistry.orgtandfonline.com |

| Conditions | Basic (e.g., K₂CO₃ in MeOH) | tandfonline.com |

| Product | 1,5-Disubstituted Imidazole | organic-chemistry.orgtandfonline.com |

| Mechanism | Stepwise cycloaddition followed by elimination of p-toluenesulfinic acid | organic-chemistry.org |

Synthesis of Fused Bicyclic Imidazoles

Building upon the vL-3CR, innovative strategies have been developed to construct more complex fused bicyclic imidazole systems. One notable approach involves a sequential vL-3CR followed by a ring-closing metathesis (RCM) reaction. organic-chemistry.orgnih.gov This powerful two-step sequence enables the efficient synthesis of a variety of 5,6-, 5,7-, and 5,8-fused bicyclic imidazoles from simple acyclic precursors. organic-chemistry.org

The process begins with a vL-3CR using an olefin-containing aldehyde (like 4-pentenal) and an olefin-containing amine (such as allylamine) with TosMIC-¹³C₁. nih.gov This reaction assembles the core imidazole ring, now bearing two pendant alkenyl chains at specific positions. The subsequent RCM step, typically catalyzed by a ruthenium catalyst like the second-generation Grubbs catalyst, facilitates the intramolecular cyclization of these olefinic tethers to form the second ring, thus completing the fused bicyclic structure. organic-chemistry.org This sequential strategy highlights the modularity and efficiency of combining multicomponent reactions with powerful cyclization techniques for the rapid assembly of medicinally relevant scaffolds. organic-chemistry.org

Table 2: Sequential vL-3CR/RCM for Fused Bicyclic Imidazoles

| Step | Reaction | Reactants/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1 | Van Leusen Three-Component Reaction | Olefinic aldehyde, Olefinic amine, TosMIC | Di-alkenyl substituted imidazole | organic-chemistry.orgnih.gov |

| 2 | Ring-Closing Metathesis (RCM) | Di-alkenyl imidazole, Grubbs' catalyst | Fused bicyclic imidazole | organic-chemistry.org |

Oxazole (B20620) Synthesis

The oxazole moiety is another privileged heterocycle found in numerous natural products and pharmaceuticals. TosMIC-¹³C₁ serves as a critical C1 synthon in the widely used Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis (Aldehyde-Based)

The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and TosMIC-¹³C₁. mdpi.comorganic-chemistry.org The reaction is initiated by the deprotonation of the active methylene (B1212753) group of TosMIC-¹³C₁ under basic conditions. wikipedia.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an intermediate. This is followed by a 5-endo-dig cyclization, where the oxygen of the newly formed alkoxide attacks the isocyanide carbon. wikipedia.orgnih.gov This cyclization forms a 5-tosyloxazoline intermediate. The presence of a proton on the carbon originating from the aldehyde allows for a base-promoted elimination of the tosyl group as p-toluenesulfinic acid, leading to the formation of the aromatic 5-substituted oxazole. organic-chemistry.orgnih.gov

Table 3: Research Findings in Van Leusen Oxazole Synthesis

| Study Focus | Reactants | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| General Synthesis | Aldehydes, TosMIC | K₂CO₃, Methanol (B129727) (reflux) | 5-substituted oxazoles | mdpi.comnih.gov |

| Ionic Liquid Solvent | Aldehydes, Aliphatic halides, TosMIC | Ionic liquid | 4,5-disubstituted oxazoles; recyclable solvent | mdpi.com |

| Symmetric Oxazoles | Bis- and triscarboxaldehydes, TosMIC | K₂CO₃, Methanol | C₂- and C₃-symmetric oxazole derivatives | mdpi.comnih.gov |

Mechanochemical Approaches to Oxazole Synthesis

In a push towards more sustainable and solvent-free synthetic methods, mechanochemistry has been successfully applied to the synthesis of heterocycles using TosMIC. acs.org Ball milling has been employed to facilitate the reaction between an α,β-unsaturated aldehyde and TosMIC-¹³C₁ to produce the corresponding oxazole. sci-hub.seacs.org This mechanochemical approach offers an alternative to traditional solution-phase synthesis, often with reduced reaction times and waste. sci-hub.seresearchgate.net While much of the reported mechanochemical work with TosMIC has focused on pyrrole synthesis from enones, the successful application to oxazole synthesis from an α,β-unsaturated aldehyde demonstrates the versatility of this technique. acs.orgsci-hub.se

Synthesis of Other Nitrogen-Containing Heterocycles

The utility of Tosylmethyl Isocyanide-¹³C₁ extends beyond imidazoles and oxazoles to the synthesis of other important heterocyclic systems, including those containing sulfur.

Thiazoles

Thiazoles, five-membered rings containing both nitrogen and sulfur, can be efficiently synthesized using TosMIC-¹³C₁. One effective method involves the base-induced cyclization of TosMIC-¹³C₁ with methyl arene- or hetarenecarbodithioates. thieme-connect.comorganic-chemistry.org This reaction provides a rapid and often purification-free route to 4,5-disubstituted thiazoles where the 4-position is substituted with the tosyl group. organic-chemistry.orgorganic-chemistry.org

Another route to thiazoles involves the reaction of TosMIC-¹³C₁ with α-oxodithioesters in the presence of a base like potassium hydroxide (B78521). organic-chemistry.orgnih.gov This cyclization reaction yields 4-methylthio-5-acylthiazoles. organic-chemistry.org These methods showcase the ability of the isocyanide and active methylene groups of TosMIC-¹³C₁ to participate in cyclization reactions with a variety of sulfur-containing electrophiles, providing access to the thiazole (B1198619) core. nih.gov

Quinolines

Tosylmethyl isocyanide serves as a potent reagent in the construction of the quinoline (B57606) scaffold and its derivatives. Researchers have developed various strategies that leverage the unique reactivity of TosMIC to access complex quinoline-based structures.

One notable application involves the reaction of 2-aminoarylacrylates or 2-aminochalcones with TosMIC in a one-pot Van Leusen reaction and subsequent cyclization under basic conditions. This method provides an efficient route to 2H-pyrrolo[3,4-c]quinolin-4(5H)-one and 2H-pyrrolo[3,4-c]quinoline derivatives in moderate to good yields. rsc.org

Furthermore, TosMIC has been employed in reactions with 2-chloroquinoline (B121035) derivatives. For instance, the reaction of 2-chloroquinoline-3-carbonitriles with TosMIC in the presence of cesium carbonate can lead to the formation of novel 2-tosyl-3-cyanoquinolines. figshare.comscispace.com In a different transformation, reacting 2-chloroquinoline-3-carbaldehyde (B1585622) with TosMIC and potassium carbonate can furnish 5-(2-chloroquinolin-3-yl)oxazole. nih.gov Interestingly, under certain basic conditions, TosMIC can decompose to generate a tosyl anion (Ts⁻), which can then participate in substitution reactions, as seen in the conversion of 5-(2-chloroquinolin-3-yl)oxazoles to 5-(2-tosylquinolin-3-yl)oxazoles. nih.govresearchgate.net

A modular approach for synthesizing 1-trifluoromethylisoquinolines has also been developed, starting from α-benzylated TosMIC derivatives. acs.org This highlights the utility of modified TosMIC reagents in accessing highly functionalized quinoline systems.

Table 1: Synthesis of Quinolines and Fused Derivatives using TosMIC

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Aminoarylacrylates/Chalcones | TosMIC, Base | 2H-Pyrrolo[3,4-c]quinolinone/quinolines | Moderate to Good | rsc.org |

| 2-Chloroquinoline-3-carbonitriles | TosMIC, Cs₂CO₃ | 2-Tosyl-3-cyanoquinolines | N/A | figshare.comscispace.com |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC, K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazole | N/A | nih.gov |

| 5-(2-Chloroquinolin-3-yl)oxazoles | TosMIC, Cs₂CO₃, DMSO | 5-(2-Tosylquinolin-3-yl)oxazole | 83% | nih.govresearchgate.net |

Indoles

The synthesis of indoles and related nitrogen-containing heterocycles is another area where TosMIC has proven to be a valuable synthetic tool. chemicalbook.com While direct indole (B1671886) synthesis using TosMIC is less common, it is a key reagent in the widely used Van Leusen pyrrole synthesis, which can be a stepping stone to creating more complex indole structures. organicreactions.orgresearchgate.netwiley.com

A prominent strategy involves the base-mediated [3+2] cycloaddition of TosMIC with activated indole-2-vinylenes or indole-3-vinylenes. This reaction provides a direct route to various 3-indolylpyrroles, which are precursors to compounds with significant biological activity. tandfonline.com The reaction of 3- or 2-formylindoles with TosMIC in refluxing methanol can also yield indolyloxazoles and, in some cases, novel rearranged indolyl primary enamines. nih.gov

The versatility of TosMIC is further demonstrated in tandem one-pot syntheses. For example, a reaction starting from alkyne-tethered chalcones or cinnamates and TosMIC can lead to the divergent synthesis of benz[e]indole derivatives and spiro[indene-1,3'-pyrrole] derivatives, proceeding through a [3+2] cycloaddition to form a pyrrole intermediate followed by an intramolecular electrophilic cyclization. nih.gov

Table 2: Synthesis of Indole-Related Structures using TosMIC

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Activated Indole-2/3-vinylenes | TosMIC, Base | 3-Indolylpyrroles | N/A | tandfonline.com |

| 3/2-Formylindoles | TosMIC, K₂CO₃, MeOH | 5-(Indolyl)oxazoles / Indolyl enamines | N/A | nih.gov |

1,2,4-Triazoles

The construction of the 1,2,4-triazole (B32235) ring system can be efficiently achieved using Tosylmethyl isocyanide. A well-established method involves the reaction of the TosMIC anion with electrophilic aryldiazonium salts. researchgate.netacs.org In this process, the deprotonated TosMIC attacks the β-nitrogen of the diazonium ion, which is followed by ring closure to form the 1,2,4-triazole ring. researchgate.net

More recent advancements have introduced catalyst-controlled regioselective [3+2] cycloaddition reactions between isocyanides and diazonium salts. These methods allow for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate catalyst, such as Ag(I) or Cu(II), respectively. isres.org This catalytic approach offers high yields and tolerates a wide variety of functional groups, making it a practical and versatile route to this important class of heterocycles. isres.org

Table 3: Synthesis of 1,2,4-Triazoles from TosMIC

| Reactants | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| TosMIC, Aryldiazonium salt | Base (e.g., K₂CO₃) | 1-Aryl-5-tosyl-1,2,4-triazoles | researchgate.netacs.org |

| Isocyanides, Diazonium salts | Ag(I) | 1,3-Disubstituted 1,2,4-triazoles | isres.org |

Spirocyclic and Other Heterofused Systems

The unique reactivity of TosMIC makes it an ideal component for the synthesis of complex, three-dimensional structures like spirocycles and other heterofused systems. researchgate.net These structural motifs are prevalent in many natural products and medicinally important compounds. beilstein-journals.org

One strategy involves a tandem one-pot synthesis utilizing a [3+2] cycloaddition of TosMIC with an appropriate Michael acceptor. For example, the reaction of alkyne-tethered chalcones with TosMIC can produce not only benz[e]indole derivatives but also spiro[indene-1,3'-pyrrole] derivatives through a divergent pathway. nih.gov Another approach demonstrates the reaction of aurones with isocyanoacetates to form spirocyclic pyrrolines. researchgate.net The synthesis of GABA-analogous spirocyclic amino acids has also been reported, showcasing the utility of TosMIC in constructing complex bioactive molecules. tandfonline.com

These syntheses often rely on the ability of TosMIC to act as a C-N=C synthon, participating in cycloaddition reactions that build the core heterocyclic ring, which can then undergo further intramolecular reactions to form the final spirocyclic or fused architecture. organic-chemistry.org

Non-Heterocyclic Organic Reactions

Beyond its extensive use in heterocyclic synthesis, this compound is a key reagent in several important non-heterocyclic transformations.

Reductive Cyanation of Carbonyl Compounds

Tosylmethyl isocyanide provides a method for the reductive cyanation of ketones and aldehydes, converting the carbonyl group into a nitrile. organicreactions.orgwiley.comresearchgate.net This reaction is particularly useful for ketones, transforming them into nitriles with the addition of one carbon atom, without the formation of an intermediate α-hydroxy group. organic-chemistry.org The process typically involves reacting the carbonyl compound with TosMIC in the presence of a strong base like potassium tert-butoxide in an aprotic solvent. varsal.comresearchgate.net For aldehydes, the reaction is often carried out at lower temperatures and may require the addition of methanol. researchgate.net The carbon atom of the resulting cyano group originates from the α-carbon of TosMIC. varsal.com

Conversion of Ketones to Homologous Nitriles (Van Leusen Reaction)

The Van Leusen reaction is a powerful and widely used method for the one-step conversion of a ketone into its homologous nitrile, containing one additional carbon atom. organic-chemistry.orgsynarchive.com This transformation is a cornerstone of TosMIC chemistry and was first reported in 1977. wikipedia.org

The reaction mechanism begins with the base-induced deprotonation of TosMIC at the acidic α-carbon. wikipedia.orgnrochemistry.com The resulting anion attacks the carbonyl carbon of the ketone, followed by a 5-endo-dig cyclization to form a five-membered oxazoline (B21484) intermediate. wikipedia.org This intermediate then undergoes tautomerization and a ring-opening process, followed by the elimination of the tosyl group, to yield an N-formylated alkeneimine. wikipedia.org Finally, solvolysis, typically with an acidic alcohol solution, generates the final nitrile product. wikipedia.orgnrochemistry.com The addition of a small amount of an alcohol like methanol or ethanol (B145695) can significantly accelerate the reaction. organic-chemistry.org

This reaction is formally described as a "reductive nitrilation" because the α-hydroxy group that forms after the initial addition is ultimately removed, and the isocyanide carbon is oxidized during the course of the reaction. organic-chemistry.org

Knoevenagel-Type Condensations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, traditionally involving the reaction of an active methylene compound with an aldehyde or ketone. sigmaaldrich.comthermofisher.com Tosylmethyl isocyanide readily participates in Knoevenagel-type condensations. organic-chemistry.org This reactivity is attributed to the enhanced acidity of the α-protons due to the electron-withdrawing nature of both the isocyanide and the sulfonyl groups. chemicalbook.com

In a typical reaction, a base is used to deprotonate the α-carbon of this compound, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate can then undergo further transformations. For instance, in the synthesis of pyrroles, a Knoevenagel condensation can be the initial step, followed by cyclization. researchgate.net One documented example involves the reaction of 3-nitrobenzaldehyde (B41214) with ethyl 2-azidoacetate under basic conditions to facilitate a Knoevenagel condensation, followed by the addition of TosMIC to yield a trisubstituted pyrrole. researchgate.net

The versatility of this reaction is demonstrated in its application to the synthesis of various heterocyclic compounds. The reaction conditions, including the choice of base and solvent, can be tailored to direct the outcome of the condensation and subsequent cyclization steps.

Table 1: Examples of Knoevenagel-Type Condensations Involving Tosylmethyl Isocyanide

| Reactant 1 | Reactant 2 | Base | Product Type | Ref. |

| 3-Nitrobenzaldehyde | Ethyl 2-azidoacetate | Sodium Hydride | 2,3,4-trisubstituted pyrrole | researchgate.net |

| Aldehydes/Ketones | Tosylmethyl isocyanide | Basic Catalyst | α,β-unsaturated compounds | organic-chemistry.orgsigmaaldrich.com |

Alkylation and Dialkylation Reactions

The acidic nature of the α-carbon in this compound makes it highly susceptible to alkylation. thieme-connect.de Monoalkylation can be achieved with high selectivity, and subsequent dialkylation is also possible, providing a pathway to a wide range of structures. thieme-connect.deharvard.edu These reactions are often carried out under phase-transfer conditions, using a base like sodium hydroxide in a two-phase system of dichloromethane (B109758) and water, with a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide. thieme-connect.de

For highly reactive alkylating agents like iodomethane, the reaction temperature is often kept low (e.g., 0°C) to prevent undesired double alkylation. thieme-connect.de If dialkylation is desired, a second equivalent of the alkylating agent (or a different one) can be added to the reaction mixture. thieme-connect.de This stepwise approach allows for the synthesis of both symmetrical and unsymmetrical ketones after hydrolysis of the dialkylated product. researchgate.net

The synthetic utility of this methodology is highlighted in the synthesis of complex natural products. For example, the dialkylation of TosMIC has been a key step in the stereoselective synthesis of insect pheromones. harvard.edu

Table 2: Alkylation and Dialkylation of Tosylmethyl Isocyanide

| Reaction Type | Alkylating Agent(s) | Key Conditions | Product Type | Ref. |

| Monoalkylation | Iodomethane, Iodoethane, Allyl chloride | 0°C, phase-transfer catalysis | Monoalkylated TosMIC | thieme-connect.de |

| Dialkylation | Alkyl halides | Stepwise addition, phase-transfer catalysis | Dialkylated TosMIC | thieme-connect.deharvard.edu |

| Hydrolysis of Dialkylated TosMIC | - | Acid or base hydrolysis | Symmetrical or unsymmetrical ketones | researchgate.net |

Cascade and Domino Processes

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecule synthesis. nih.govnih.govacs.org this compound is an excellent substrate for such processes due to its multiple reactive sites. nih.gov It can act as a dual-functional reagent, participating in different capacities within the same reaction sequence. nih.govrsc.org

An example of this is the cascade synthesis of 2,4-disulfonylpyrroles. In this reaction, TosMIC acts as both a sulfonyl source and a 1,3-dipolar reagent in a reaction with gem-dibromoalkenes. nih.gov This process is typically mediated by a base like cesium carbonate in a solvent such as DMSO at elevated temperatures. nih.gov The ability of TosMIC to play multiple roles streamlines the synthesis and avoids the need for isolating intermediates.

Metal-Catalyzed Transformations

Silver catalysts have been shown to mediate unique cascade reactions involving this compound. A notable example is the silver-catalyzed cascade reaction of TosMIC with propargylic alcohols. rsc.org In this transformation, TosMIC exhibits dual reactivity, serving as both the reactant in the allenylation of the propargylic alcohol and as the source of the sulfonyl group. rsc.org This unprecedented reaction leads to the efficient synthesis of (E)-vinyl sulfones. rsc.org The use of a silver catalyst is crucial for enabling this specific reaction pathway.

The reaction of isocyanides with alkynes can be directed towards different regioisomeric products by carefully selecting the catalyst. nih.gov When this compound reacts with electron-deficient alkynes in the presence of a copper catalyst, 2,4-disubstituted pyrroles are formed selectively. nih.gov In contrast, when a phosphine (B1218219) catalyst is employed, the reaction yields 2,3-disubstituted pyrroles. nih.gov This catalyst-controlled regioselectivity provides a powerful tool for the targeted synthesis of specific pyrrole isomers.

Copper catalysts are also employed in other transformations involving TosMIC. For instance, a copper(I)-catalyzed three-component reaction of o-iodoanilines, potassium sulfide, and TosMIC has been developed for the synthesis of benzothiazolethiones. organic-chemistry.org Furthermore, a copper-catalyzed reaction between TosMIC and ortho-substituted benzaldehydes can selectively produce (E)-vinyl sulfone derivatives. rsc.org In this latter case, TosMIC again demonstrates its versatility by acting as both a C1 synthon and a sulfonyl source. rsc.org

Phosphine catalysis, in a broader sense, involves the nucleophilic addition of a tertiary phosphine to an activated carbon-carbon multiple bond, generating reactive zwitterionic intermediates. rsc.org These intermediates can then react with various electrophiles and nucleophiles to form a diverse range of carbo- and heterocyclic compounds. rsc.org The specific application with this compound and alkynes highlights the nuanced control that can be exerted over reaction outcomes through catalyst choice. nih.gov

Table 3: Metal-Catalyzed Reactions of Tosylmethyl Isocyanide

| Catalyst | Co-reactant(s) | Product Type | Ref. |

| Silver | Propargylic alcohols | (E)-vinyl sulfones | rsc.org |

| Copper | Electron-deficient alkynes | 2,4-disubstituted pyrroles | nih.gov |

| Phosphine | Electron-deficient alkynes | 2,3-disubstituted pyrroles | nih.gov |

| Copper(I) | o-Iodoanilines, Potassium sulfide | Benzothiazolethiones | organic-chemistry.org |

| Copper | ortho-Substituted benzaldehydes | (E)-vinyl sulfones | rsc.org |

Isotopic Labeling Applications of Tosylmethyl Isocyanide 13c1 in Mechanistic and Flux Studies

Elucidation of Reaction Mechanisms via ¹³C Tracing

TosMIC is a widely used reagent in organic synthesis, particularly for constructing heterocyclic compounds such as pyrroles, imidazoles, and oxazoles, which are significant structural motifs in many biologically active molecules and pharmaceuticals. chemicalbook.comscimplify.comorganic-chemistry.org When TosMIC-13C1 is used, the ¹³C label allows for the unambiguous determination of the final position of the isocyanide carbon in the product.

For example, in the Van Leusen imidazole (B134444) synthesis, TosMIC reacts with an aldimine to form an imidazole ring. organic-chemistry.org By using TosMIC-13C1, the ¹³C label can be definitively located in the resulting heterocyclic ring structure through NMR spectroscopy, confirming the role of the isocyanide carbon as a one-carbon synthon in the ring-forming cyclization step. organic-chemistry.org This tracing is crucial for verifying proposed reaction pathways and understanding the regioselectivity of complex multi-component reactions.

Table 1: Application of TosMIC in Heterocycle Synthesis

| Reaction Name | Reactants | Product Heterocycle | Role of TosMIC |

|---|---|---|---|

| Van Leusen Imidazole Synthesis | Aldehyde, Amine, TosMIC | Imidazole | Provides a C-N=C synthon for the ring. scimplify.comorganic-chemistry.org |

| Van Leusen Oxazole (B20620) Synthesis | Aldehyde, TosMIC | Oxazole | Acts as a key reagent for forming the oxazole ring. organic-chemistry.org |

This table illustrates common synthetic applications where ¹³C labeling in TosMIC would be instrumental for mechanistic studies.

A significant challenge in mechanistic chemistry is the detection and characterization of transient intermediates—species that are formed in one step and consumed in another. youtube.com These intermediates are often present in very low concentrations and have short lifetimes. The ¹³C label in TosMIC-13C1 enhances the sensitivity of NMR spectroscopy, making it possible to detect and structurally characterize these fleeting species.

The distinct signal from the ¹³C nucleus can be monitored over the course of a reaction. For instance, in the synthesis of isoindoles, the ¹³C label provides unambiguous NMR signals that help in identifying key reaction intermediates. Furthermore, kinetic studies combined with ¹³C NMR can provide information about the relative energies of transition states by observing the rates of formation and consumption of labeled intermediates. Theoretical calculations, such as Density Functional Theory (DFT), can then be used to model these transition states, with the experimental data from ¹³C tracing serving as a crucial benchmark for the accuracy of the computational models. sumitomo-chem.co.jp

Tracking Carbon Atom Fate in Synthetic Pathways

Applications in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. frontiersin.orgnih.gov 13C-MFA, which utilizes substrates labeled with stable isotopes, has become an essential tool for understanding cellular metabolism in both normal and disease states. frontiersin.orgmdpi.com

The core of 13C-MFA involves introducing a ¹³C-labeled substrate, such as [U-¹³C]-glucose, into a biological system and tracking the distribution of the ¹³C label throughout the metabolic network. frontiersin.orgspringernature.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns (isotopomers) of these metabolites, researchers can deduce the relative activities of different metabolic pathways. nih.govcreative-proteomics.com

While large primary metabolites like glucose are common tracers, smaller labeled building blocks can also be used to probe specific pathways. nih.gov For instance, ¹³C-labeled amino acids are used to study protein synthesis and related metabolic activities. nih.gov Although direct, extensive application of Tosylmethyl Isocyanide-13C1 in MFA is not widely documented in current literature, its principle as a ¹³C-labeled one-carbon synthon presents conceptual possibilities for probing specific enzymatic reactions that involve the transfer of a single carbon unit, provided it can be metabolized by the cell.

The accurate quantification of ¹³C isotopomer distribution in metabolites is critical for the success of any MFA study. nih.gov The two primary analytical techniques employed for this purpose are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used to measure the mass isotopomer distributions of metabolites. frontiersin.orgnih.gov These methods separate complex mixtures of metabolites and then measure the mass-to-charge ratio of the fragments, allowing for the determination of the number of ¹³C atoms in a given molecule. nih.gov Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) systems offer enhanced accuracy and efficiency for these analyses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides more detailed information about the specific position of ¹³C atoms within a molecule. springernature.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to quantify ¹³C enrichments and isotopomer abundances. springernature.com While MS provides data on mass isotopomers, NMR can resolve positional isotopomers, offering a more detailed view of metabolic pathways. researchgate.netacs.org

Table 2: Comparison of Analytical Techniques for ¹³C Isotopomer Quantification

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Mass isotopomer distribution (number of ¹³C atoms per molecule). nih.gov | High sensitivity, high throughput, suitable for complex mixtures. | Provides limited information on the position of the label. |

| NMR Spectroscopy | Positional isotopomer distribution (specific location of ¹³C atoms). springernature.comresearchgate.net | Provides detailed structural information on labeling patterns. acs.org | Lower sensitivity, requires larger sample amounts, more complex data analysis. nih.gov |

Utilization of 13C-Labeled Substrates for Metabolic Pathway Elucidation

Advanced Spectroscopic Characterization and Computational Analysis of ¹³C-Labeled Products

The final products derived from reactions involving this compound can be subjected to advanced analytical techniques to confirm their structure and understand their electronic properties. The presence of the ¹³C label is particularly advantageous for these detailed studies.

Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unequivocally establish the connectivity of the ¹³C-labeled carbon atom within the final molecular structure. vdoc.pub These experiments correlate the ¹³C nucleus with adjacent or nearby protons, providing definitive structural assignments.

Furthermore, computational chemistry, particularly DFT, plays a significant role in complementing experimental data. mdpi.com Quantum chemical calculations can predict NMR chemical shifts (both ¹H and ¹³C) for a proposed structure. researchgate.net By comparing the calculated NMR spectra with the experimental data obtained from the ¹³C-labeled product, researchers can confirm the structural assignment with a high degree of confidence. mdpi.comresearchgate.net This integrated approach of advanced spectroscopy and computational analysis is invaluable for characterizing novel compounds and verifying complex reaction outcomes. researchgate.net Computational methods can also be used to analyze the electronic structure, orbital contributions, and reactivity of the synthesized molecules. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel TosMIC Analogues and Derivatives

The foundational structure of TosMIC, with its acidic methylene (B1212753) protons, isocyanide group, and tosyl leaving group, offers a rich scaffold for modification. organic-chemistry.org Research is moving towards creating novel analogues to tune reactivity, introduce new functionalities, and expand the scope of accessible molecules.

One promising avenue is the modification of the tosyl group. While the p-toluenesulfonyl group is highly effective, altering the electronic and steric properties of the aryl ring can modulate the acidity of the α-protons and the leaving group ability of the sulfinate. organicreactions.org This allows for finer control over reaction kinetics and substrate compatibility. Furthermore, entirely new sulfonyl groups could be explored to enhance performance in specific transformations.

Another key area is the development of α-substituted TosMIC derivatives (TosCHRNC). organicreactions.org While some are known, expanding the library of these reagents would provide direct access to more complex products. For instance, creating TosMIC analogues with appended chiral auxiliaries could pave the way for new asymmetric syntheses. Research into tethering TosMIC to solid supports, creating polymeric TosMIC analogues, has shown promise for simplified purification and reagent recycling. organic-chemistry.org

Recent studies have highlighted the synthesis of novel heterocyclic compounds by incorporating the TosMIC framework. For example, new imidazo[1,2-a]pyridine (B132010) derivatives have been designed by combining 2-aminopyridine, various aldehydes, and TosMIC in multicomponent reactions. researchgate.net Similarly, pyrrole (B145914) derivatives have been synthesized via the van Leusen reaction, which can be further hybridized with other motifs like cinnamic acid to create compounds with dual biological activities. mdpi.com The development of aryl-substituted TosMIC reagents has also enabled efficient, single-pot syntheses of polysubstituted imidazoles with predictable regiochemistry. nih.gov The use of TosMIC-13C1 in these syntheses would be invaluable for tracking the carbon atom's path and confirming reaction mechanisms.

Asymmetric Synthesis and Stereoselective Transformations

Controlling stereochemistry is a central goal in modern organic synthesis, and future research will increasingly focus on developing asymmetric applications for TosMIC-13C1. This involves creating new chiral catalysts and reaction conditions that can direct the formation of specific stereoisomers.

Significant progress has been made in the diastereoselective Passerini three-component reaction using chiral 2,3-epoxy aldehydes with TosMIC, yielding densely functionalized products with good diastereomeric excess. thieme-connect.com Further exploration of chiral aldehydes and the development of new chiral acids as catalysts are expected to enhance selectivity.

The use of chiral metal complexes represents another fertile ground for research. Chiral silver(I) complexes, for instance, have been shown to catalyze the asymmetric aldol (B89426) reaction between TosMIC and aldehydes. acs.org Future work will likely involve designing more sophisticated ligands to improve enantioselectivity and broaden the substrate scope. Additionally, an unprecedented stereoselective synthesis of E-vinyl sulfones has been achieved using a magnetically separable nano-copper catalyst with TosMIC and terminal alkynes, demonstrating the potential for developing novel, reusable catalytic systems for stereoselective reactions. rsc.org An Ag-catalyzed 1,6-nucleophilic addition/annulation cascade has also been developed to produce fully substituted ethylenes with complete stereoselectivity. rsc.org

The synthesis of chiral imidazoles with asymmetric centers appended to N-1 or C-5 has been accomplished with excellent retention of chiral purity by employing chiral amines and aldehydes derived from α-amino acids. nih.gov The application of TosMIC-13C1 in these stereoselective transformations is crucial for mechanistic studies, allowing researchers to precisely follow the stereochemical course of the reaction and optimize conditions for even greater control.

Integration with Sustainable Chemical Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future applications of TosMIC-13C1 will benefit from integration with sustainable methodologies like flow chemistry and the use of environmentally benign solvents.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch reactions, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. A cyanide-free continuous flow process for synthesizing aryl nitriles from ketones using TosMIC has been developed, demonstrating a fast (1.5 minutes residence time) and scalable (up to 8.8 g/h) method. rsc.orgacs.org This approach not only avoids the use of toxic cyanide reagents but also provides a safer and more efficient industrial pathway. rsc.org Future work could adapt other TosMIC-based reactions, such as heterocycle syntheses, to flow conditions, potentially using immobilized catalysts or reagents to further streamline the process.

Green Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical reaction. Research is actively exploring alternatives to traditional volatile organic compounds. For isocyanide-based multicomponent reactions (I-MCRs), water has emerged as a promising green solvent, often accelerating reaction rates and simplifying workup procedures. acs.org The use of ionic liquids as recyclable solvents for the van Leusen oxazole (B20620) synthesis has also proven effective, with the solvent being reused multiple times without significant loss of yield. ijpsonline.com Investigations into more sustainable synthesis protocols for isocyanides themselves are also underway, focusing on reagents like p-toluenesulfonyl chloride (p-TsCl) in greener solvents like dimethyl carbonate (DMC), which offer lower toxicity and simplified work-ups compared to traditional reagents like POCl₃. rsc.orgresearchgate.net

The following table summarizes a comparison of reagents for isocyanide synthesis with a focus on sustainability metrics.

| Dehydration Reagent | Typical Yield | E-Factor | Key Advantages | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride (p-TsCl) | Up to 98% | Low (e.g., 6.45) | Less toxic, cheap, simplified protocol | rsc.orgresearchgate.net |

| Phosphoryl trichloride (B1173362) (POCl₃) | Varies | Higher | Commonly used, suitable for many motifs | rsc.orgresearchgate.net |

| Triphenylphosphine (PPh₃) / Iodine | Varies | Higher | Alternative to POCl₃ | rsc.org |

Computational Chemistry and Rational Design of TosMIC-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to TosMIC-13C1 chemistry allows for the rational design of new reactions and catalysts.

DFT calculations can illuminate complex reaction mechanisms. For example, computational studies have been used to understand an unexpected reaction where TosMIC acts as a sulfonylating agent for α-bromocarbonyl compounds. acs.orgresearchgate.net These studies suggested a mechanism initiated by catalyst-assisted hydration of TosMIC, followed by C–S bond cleavage, a pathway that was not intuitively obvious. acs.orgresearchgate.net Similar computational models have been applied to study the conformations of complex molecules like calix rsc.orgbenzofurans synthesized using TosMIC coupling reactions. worktribe.comworktribe.com

Rational design, guided by computational insights, can accelerate the discovery of new multicomponent reactions (MCRs). rsc.orgepfl.ch By modeling the transition states and intermediates of potential reaction pathways, chemists can predict which combinations of reactants are likely to lead to desired products, saving significant experimental time and resources. mdpi.com This approach is particularly valuable for designing complex cascades or stereoselective processes where multiple competing pathways exist. rsc.org The synergy between computational prediction and experimental validation represents a powerful paradigm for the future development of TosMIC-13C1 chemistry, enabling the creation of novel molecules and more efficient synthetic routes.

Q & A

Q. Table 1. Comparison of Synthetic Routes for Tosylmethyl Isocyanide-¹³C₁

Q. Table 2. Key Analytical Parameters for Isotopic Validation

| Technique | Target Signal | Acceptable Criteria |

|---|---|---|

| ¹³C NMR | δ 150–160 ppm (isocyanide C) | Single peak, no splitting |

| HRMS | [M+H]+ with +1 Da shift | Δm/z < 5 ppm error |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。